molecular formula C11H9Cl3N2O3S B1389644 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate CAS No. 1171919-44-0

2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate

Cat. No. B1389644
CAS RN: 1171919-44-0
M. Wt: 355.6 g/mol
InChI Key: DOPFADAEPXCGCD-UHFFFAOYSA-N
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Description

“2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate” is a chemical compound used for proteomics research . It has a molecular formula of C11H9Cl3N2O3S and a molecular weight of 355.62 .

Scientific Research Applications

Fluorescence and MR Dual-Use Imaging

The compound has been found to be water-soluble and exhibits fluorescence at 777 nm, making it a potential candidate for fluorescence and magnetic resonance (MR) dual-use imaging. This application is particularly useful in medical diagnostics and research where dual-modality imaging can provide comprehensive insights into biological processes .

Donor Engineering in Organic Electronics

Optimization of donor number and substitution position in the compound has been explored for its potential use in organic electronics. This approach is more efficient than developing new molecular skeletons and can lead to improved performance in organic electronic devices .

Water-Soluble Trityl Radicals for Imaging

New derivatives of the compound have been synthesized to achieve solubility in water through functionalization with oligoethylene glycol chains. These water-soluble trityl radicals exhibit red doublet emission and are studied for their emission behavior in polar environments, which is significant for imaging applications .

Photostability in Luminescent Materials

The stability of luminescent radicals based on this compound under light irradiation has been evaluated. The findings are important for the development of stable organic luminescent materials that can withstand prolonged exposure to light without degradation .

properties

IUPAC Name

(2,4,6-trichlorophenyl) 1,2-dimethylimidazole-4-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O3S/c1-6-15-10(5-16(6)2)20(17,18)19-11-8(13)3-7(12)4-9(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPFADAEPXCGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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